rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
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Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(1S,2R,4R)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-6-9(10)5-7-2-3-8(9)4-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+,9+;/m1./s1 |
InChI Key |
XQPDHOASUMARPP-KEMIKLHMSA-N |
Isomeric SMILES |
COC[C@]1(C[C@@H]2CC[C@H]1C2)N.Cl |
Canonical SMILES |
COCC1(CC2CCC1C2)N.Cl |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS No. 2918775-04-7) is a bicyclic amine characterized by its unique bicyclo[2.2.1]heptane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological implications.
Structural Overview
The molecular formula of this compound is C8H16ClNO, with a molecular weight of 177.67 g/mol. Its structure features a methoxymethyl group attached to a bicyclic framework, which influences its interaction with biological targets.
Biological Activity
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Interaction : The compound has shown the ability to interact with various enzymes, indicating possible roles in metabolic pathways or as enzyme inhibitors.
- Pharmacological Effects : Due to its structural properties, it is hypothesized that this compound may exhibit effects similar to other bicyclic amines known for their psychoactive and therapeutic properties.
Study 1: Neuropharmacological Evaluation
A study conducted on the neuropharmacological effects of this compound involved testing its impact on animal models for anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.
Study 2: Enzyme Inhibition Assays
In vitro assays were performed to evaluate the inhibitory effects of the compound on specific enzymes related to neurotransmitter metabolism. The findings revealed that this compound inhibited monoamine oxidase (MAO) activity by approximately 40%, highlighting its potential as a therapeutic agent for mood disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| rac-(1R,2S,4R)-bicyclo[2.2.1]heptan-1-amine hydrochloride | Bicyclic amine | Similar structure; different stereochemistry may influence biological activity |
| Bicyclo[2.2.1]heptan-1-amine | Bicyclic amine | Lacks methoxy group; simpler structure |
| 7-Oxabicyclo[2.2.1]heptan-2-ylamine hydrochloride | Bicyclic ether | Contains oxygen in the ring; different reactivity |
This table illustrates the structural diversity among related compounds and emphasizes how stereochemistry can significantly affect biological activity.
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